The Structure and Function of RS17: A Technical Guide for Researchers
The Structure and Function of RS17: A Technical Guide for Researchers
An In-depth Analysis of a Novel CD47-Targeting Antitumor Peptide
This technical guide provides a comprehensive overview of the structure, mechanism, and experimental validation of the RS17 peptide, a promising agent in cancer immunotherapy. Designed for researchers, scientists, and professionals in drug development, this document details the peptide's physicochemical properties, its role in blocking the CD47-SIRPα "don't eat me" signaling pathway, and the methodologies employed in its characterization.
Peptide Structure and Physicochemical Properties
RS17 is a synthetic peptide designed to specifically bind to the CD47 protein, which is overexpressed on the surface of many cancer cells.[1] Its structure and properties have been characterized using various analytical techniques.
Primary Structure
The primary structure of the RS17 peptide is a linear sequence of 17 amino acids with a C-terminal amidation.
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Sequence (Three-Letter Code): H-Arg-Arg-Tyr-Lys-Gln-Asp-Gly-Gly-Trp-Ser-His-Trp-Ser-Pro-Trp-Ser-Ser-NH2
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Sequence (One-Letter Code): RRYKQDGGWSHWSPWSS-NH2
Quantitative Physicochemical Data
The key quantitative properties of the RS17 peptide are summarized in the table below. This data is critical for its synthesis, purification, and formulation.
| Property | Value | Method | Reference |
| Molecular Weight | 2119.28 g/mol (Theoretical) | - | N/A |
| 2119.6 g/mol (Experimental) | ESI-MS | [2] | |
| Molecular Formula | C₉₆H₁₃₁N₃₁O₂₅ | - | N/A |
| Purity | 95.3% | HPLC | [2] |
| Binding Affinity (Kd) | 3.857 ± 0.789 nM | MST | [2][3] |
Mechanism of Action: The CD47-SIRPα Signaling Pathway
RS17 exerts its antitumor effect by disrupting the interaction between CD47 on cancer cells and Signal-Regulatory Protein Alpha (SIRPα) on macrophages.[1][2] This interaction normally transmits a "don't eat me" signal, allowing cancer cells to evade the innate immune system.[4][5] By blocking this pathway, RS17 promotes the phagocytosis and elimination of tumor cells by macrophages.[2][6]
Signaling Pathway Diagram
The following diagram illustrates the CD47-SIRPα signaling pathway and the inhibitory action of the RS17 peptide.
Experimental Protocols
The characterization and validation of RS17 involved several key experimental procedures, from its initial design to in vivo efficacy studies.
Peptide Design and Synthesis
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Design: The RS17 peptide was designed based on the crystal structure of the CD47-SIRPα complex (PDB ID: 2jjs).[2] Computational analysis using Molecular Operating Environment (MOE) software identified key amino acid residues on CD47 (Leu3, Lys6, Tyr37, Glu97, Glu104, and Glu106) crucial for the interaction.[2] RS17 was designed via homology modeling to bind to this site and block the interaction with SIRPα.[2]
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Synthesis: The peptide was synthesized using a solid-phase peptide synthesis (SPPS) method with Fmoc chemistry.[2]
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Activation: Amino acids were activated using 1-hydroxybenzotriazole (B26582) (HOBt) and N,N′-diisopropylcarbodiimide (DIC).
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Deprotection: The Fmoc protecting group was removed using piperidine (B6355638) (PIP).
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Cleavage: The synthesized peptide was cleaved from the resin using a solution of 90% trifluoroacetic acid (TFA).
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Purification: The crude peptide was purified by High-Performance Liquid Chromatography (HPLC).
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Verification: The final product's molecular weight was confirmed by Electrospray Ionization Mass Spectrometry (ESI-MS).[2]
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Binding Affinity Analysis (Microscale Thermophoresis)
Microscale Thermophoresis (MST) was used to quantify the binding affinity of RS17 to the CD47 protein.[2]
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Labeling: The target protein, CD47, was labeled with a fluorescent dye (Cy5).
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Incubation: A constant concentration of labeled CD47 was incubated with a serial dilution of the RS17 peptide for 5 minutes at room temperature to reach binding equilibrium.
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Measurement: The samples were loaded into capillaries and analyzed using a Monolith NT.115 instrument. The instrument applies a precise temperature gradient and detects changes in fluorescence as molecules move along this gradient (thermophoresis).
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Analysis: The change in thermophoretic movement upon binding was used to calculate the dissociation constant (Kd).[2]
In Vitro Phagocytosis Assay
This assay measures the ability of RS17 to promote the engulfment of cancer cells by macrophages.[2][6]
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Cell Preparation:
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Target Cancer Cells (e.g., HepG2) were labeled with a green fluorescent dye, Carboxyfluorescein succinimidyl ester (CFSE).
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Effector Macrophage Cells (e.g., THP-1, RAW264.7) were cultured and polarized to an M1 phenotype.
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Co-incubation: The CFSE-labeled cancer cells were co-incubated with the macrophages at a specific ratio.
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Treatment: The co-culture was treated with the RS17 peptide, a positive control (e.g., anti-CD47 antibody B6H12), or a negative control (e.g., IgG1).
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Quantification:
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Fluorescence Microscopy: The engulfment of green fluorescent cancer cells by macrophages was visualized and imaged.
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Flow Cytometry: The percentage of macrophages that became fluorescent (indicating phagocytosis) was quantified. A phagocytic index can be calculated as the number of ingested cells per 100 macrophages.[6]
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Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the in vitro efficacy of the RS17 peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. An antitumor peptide RS17‐targeted CD47, design, synthesis, and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An antitumor peptide RS17-targeted CD47, design, synthesis, and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An antitumor peptide RS17‐targeted CD47, design, synthesis, and antitumor activity | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
